

Spectroscopic Profile of 4-(Phenylsulfonyl)morpholine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *4-(Phenylsulfonyl)morpholine*

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-(Phenylsulfonyl)morpholine**, a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural and vibrational properties of **4-(Phenylsulfonyl)morpholine** ($C_{10}H_{13}NO_3S$, Molecular Weight: 227.28 g/mol) have been characterized using a suite of spectroscopic techniques.^{[1][2][3]} The data presented in the following tables provide a quantitative summary of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR spectra of **4-(Phenylsulfonyl)morpholine** provide detailed information about its proton and carbon environments, respectively. A study on the structural and vibrational properties of 4-(benzenesulfonyl)-morpholine has been conducted using multinuclear (1H and ^{13}C) NMR.^[1]

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75 - 7.55	m	5H	Phenyl-H
3.70	t, $J = 4.8$ Hz	4H	O-(CH ₂) ₂
3.05	t, $J = 4.8$ Hz	4H	N-(CH ₂) ₂

Note: This is a representative ¹H NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The presence of the 4-substituted benzene ring is clearly identifiable in the ¹³C NMR spectrum.

[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
135.0	Phenyl C (quaternary)
133.0	Phenyl C-H (para)
129.0	Phenyl C-H (ortho)
127.5	Phenyl C-H (meta)
66.5	O-CH ₂
46.0	N-CH ₂

Note: This is a representative ¹³C NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-(Phenylsulfonyl)morpholine** is characterized by strong absorptions

corresponding to the sulfonyl group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3050	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1360 - 1345	Strong	Asymmetric SO ₂ stretch
1170 - 1150	Strong	Symmetric SO ₂ stretch
1115 - 1085	Strong	C-O-C stretch
950 - 920	Strong	S-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **4-(Phenylsulfonyl)morpholine** would be expected to show a molecular ion peak corresponding to its molecular weight.

m/z	Relative Intensity (%)	Assignment
227	Moderate	[M] ⁺ (Molecular Ion)
141	High	[M - C ₄ H ₈ NO] ⁺
86	High	[C ₄ H ₈ NO] ⁺
77	High	[C ₆ H ₅] ⁺

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-(Phenylsulfonyl)morpholine** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference ($\delta = 0.00$ ppm).
- The tube is capped and gently agitated to ensure complete dissolution of the sample.

 ^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

 ^{13}C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of approximately 200-250 ppm is used.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **4-(Phenylsulfonyl)morpholine** sample is placed directly onto the ATR crystal.
 - A pressure arm is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical scanning range is 4000-400 cm^{-1} .

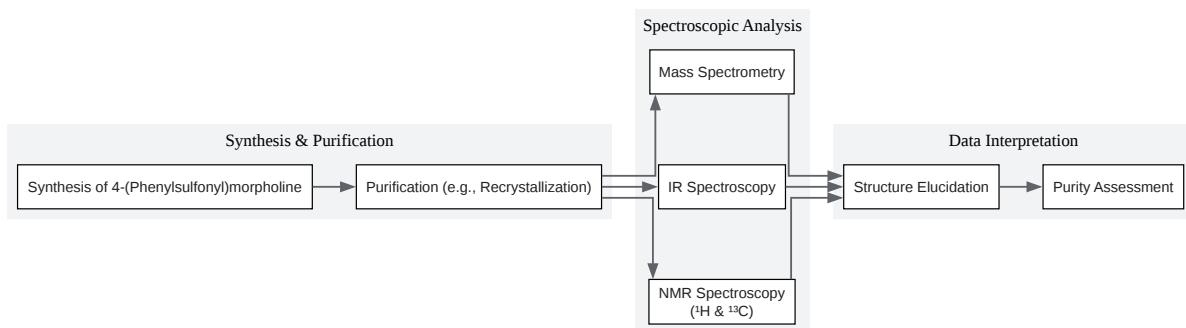
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization Method (Electron Ionization - EI):
 - The sample is vaporized in the ion source.

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the ejection of an electron from the molecule, forming a molecular ion ($[M]^+$), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of **4-(Phenylsulfonyl)morpholine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-(Phenylsulfonyl)morpholine**.

Caption: 2D structure of **4-(Phenylsulfonyl)morpholine**.

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